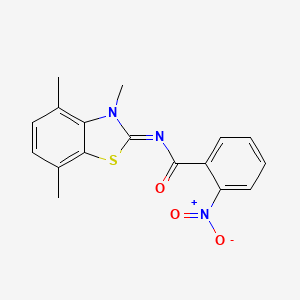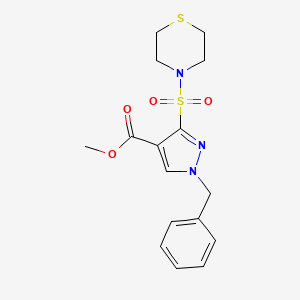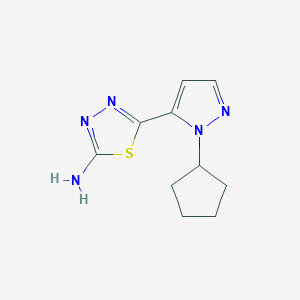![molecular formula C12H11FN2O3 B2437018 methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 944787-35-3](/img/structure/B2437018.png)
methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is a chemical compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a fluorophenyl group and an acetate group .
科学的研究の応用
Herbicidal Activity
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate and its derivatives have been researched for their herbicidal activity. A study by Zhou et al. (2010) synthesized a series of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives, demonstrating significant herbicidal activity at low dosages, with some compounds exhibiting an inhibiting rate above 90% for specific weeds (Zhou, Xue, Wang, & Qu, 2010).
Potential Antipsychotic Agents
Derivatives of this compound have shown promise as potential antipsychotic agents. A research by Wise et al. (1987) found that certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common target of traditional antipsychotics (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Fungicidal Activity
Liu et al. (2014) synthesized novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetates, including derivatives with a 4-fluorophenyl component. These compounds exhibited moderate fungicidal activity against Rhizoctonia solani, a plant pathogenic fungus, at certain dosages (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
Anti-Inflammatory Activity
Research conducted by Sunder and Maleraju (2013) involved synthesizing derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds, with structural similarities to this compound, showed significant anti-inflammatory activity in their tests (Sunder & Maleraju, 2013).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-fluorophenylacetate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
作用機序
Target of Action
Similar compounds with a pyrazole structure have been found to bind with high affinity to multiple receptors , suggesting that methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate may also interact with various biological targets.
Mode of Action
For instance, some pyrazole-containing compounds act as higher potency dopamine reuptake inhibitors . This suggests that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-containing compounds can enable multidirectional transformations and provide a diversity of structures . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially have similar effects.
特性
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABWDMGQGVHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)

![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)





![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)
